3-Ethyl-2,4-dimethylpentan-1-amine
Description
Properties
IUPAC Name |
3-ethyl-2,4-dimethylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-5-9(7(2)3)8(4)6-10/h7-9H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKCQXONLTZEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylpentan-1-amine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone or aldehyde. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4-dimethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Ethyl-2,4-dimethylpentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4-dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or as a reagent in biochemical assays.
Comparison with Similar Compounds
Structural Isomers and Analogues
The compound’s branching pattern and substituent positions differentiate it from other branched amines. Key comparisons include:
| Compound Name | Substituents | Backbone | Key Structural Features |
|---|---|---|---|
| 3-Ethyl-2,4-dimethylpentan-1-amine | Ethyl (C3), methyl (C2, C4) | Pentane | Three substituents, including ethyl group |
| 4,4-Dimethylpentan-1-amine | Methyl (C4, C4) | Pentane | Symmetric dimethyl groups at C4 |
| 4-Methylpentan-2-amine | Methyl (C4) | Pentane | Single methyl group at C4 |
| Cyclohexylmethanamine | Cyclohexylmethyl group | N/A | Cyclohexane ring attached to methylamine |
Structural Implications :
- Boiling Points/Solubility : Increased branching typically lowers boiling points due to reduced intermolecular forces. However, the ethyl group may slightly elevate boiling points compared to methyl-substituted analogs .
Q & A
Q. What are the established synthetic routes for 3-Ethyl-2,4-dimethylpentan-1-amine, and what key reaction parameters influence yield?
A common approach involves alkylation of a primary amine precursor with halogenated intermediates (e.g., 3-ethyl-2,4-dimethylpentyl halide), followed by catalytic hydrogenation or reduction (e.g., using LiAlH₄) to form the amine . Solvent choice (e.g., ethanol or methanol) and temperature control (20–60°C) are critical to minimize side reactions like over-alkylation. Post-synthesis purification via fractional distillation or chromatography ensures >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm branching and amine proton environments. For example, the amine proton appears as a broad singlet (δ 1.2–1.8 ppm), while methyl/ethyl groups show distinct splitting .
- GC-MS : Validates molecular weight (C₉H₂₁N, MW 143.27 g/mol) and detects impurities .
- FT-IR : Identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar branched amines?
Overlapping signals in NMR (e.g., methyl vs. ethyl groups) can be addressed via:
Q. What strategies optimize the enantiomeric purity of this compound for chiral studies?
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
- Chiral Chromatography : Employ columns with cellulose-based phases (e.g., Chiralpak® IC) for separation .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
The branched structure increases steric hindrance, slowing SN2 reactions. However, the amine’s electron-donating alkyl groups enhance nucleophilicity in SN1 or acylation reactions. Computational studies (e.g., DFT) quantify these effects by analyzing transition-state geometries .
Q. What safety protocols are critical when handling this compound in lab-scale synthesis?
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Waste Management : Neutralize amine residues with dilute HCl before disposal .
Methodological Challenges
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Analog Synthesis : Modify substituents (e.g., replace ethyl with cyclopropyl) to assess steric/electronic impacts .
- Biological Assays : Test derivatives against target enzymes (e.g., monoamine oxidases) using fluorometric or radiometric assays .
- QSAR Modeling : Apply machine learning (e.g., Random Forest) to correlate structural descriptors with activity .
Q. What computational tools predict the physicochemical properties of this compound?
- QSPR Models : Predict logP (2.1–2.5), boiling point (~200°C), and solubility using Molinspiration or ACD/Labs .
- Molecular Dynamics : Simulate membrane permeability for drug-design applications .
- Retrosynthesis AI : Tools like BenchChem’s Template_relevance identify feasible synthetic pathways .
Data Interpretation
Q. How should contradictory biological activity data for this compound be reconciled?
Q. What experimental controls are essential in studying the compound’s metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
